N-(5-phenyl-4-pivaloyl-5-(vinylsulfonamidomethyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide

Description

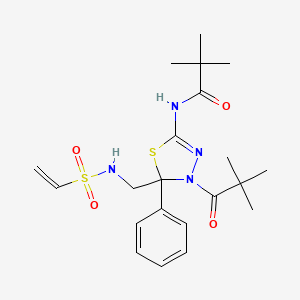

The compound N-(5-phenyl-4-pivaloyl-5-(vinylsulfonamidomethyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide is a structurally complex heterocyclic molecule featuring a 4,5-dihydro-1,3,4-thiadiazole core. Key substituents include:

- A phenyl group at position 5, which may enhance π-π interactions in biological targets.

- A vinylsulfonamidomethyl moiety at position 5, introducing a reactive vinyl sulfone group capable of covalent binding or crosslinking.

Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX and WinGX .

Properties

IUPAC Name |

N-[4-(2,2-dimethylpropanoyl)-5-[(ethenylsulfonylamino)methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4S2/c1-8-31(28,29)22-14-21(15-12-10-9-11-13-15)25(17(27)20(5,6)7)24-18(30-21)23-16(26)19(2,3)4/h8-13,22H,1,14H2,2-7H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVCYVMLABWRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN(C(S1)(CNS(=O)(=O)C=C)C2=CC=CC=C2)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-phenyl-4-pivaloyl-5-(vinylsulfonamidomethyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, synthesis, and potential applications based on available literature.

Structure and Synthesis

The compound features a thiadiazole ring , which is known for its diverse biological activities. The synthesis typically involves several steps:

- Formation of the Thiadiazole Core : The initial step involves the reaction of appropriate precursors to form the thiadiazole structure.

- Pivaloylation : This step introduces the pivaloyl group, enhancing the compound's lipophilicity and biological activity.

- Vinylsulfonamidomethyl Group Introduction : This modification is crucial for enhancing interaction with biological targets.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole moiety exhibit significant activity against various pathogens:

- Antibacterial Activity : this compound has shown promising results against Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentrations (MIC) in the range of 0.03 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways. Research suggests that derivatives of thiadiazoles can modulate inflammatory responses effectively .

Anticancer Activity

Emerging studies indicate that thiadiazole derivatives may possess anticancer properties. The compound's structural features allow it to interact with cancer cell receptors, potentially leading to apoptosis in malignant cells . For example, certain analogs have demonstrated cytotoxic effects comparable to established chemotherapeutics such as cisplatin .

Case Studies

- Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity against various strains. The results indicated that modifications on the thiadiazole ring significantly influenced their antibacterial potency .

- Anti-inflammatory Mechanism Investigation : In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines in cultured macrophages. Results showed a marked reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent .

Data Tables

The following table summarizes key biological activities and findings related to this compound:

Comparison with Similar Compounds

Methodological Considerations

Structural analyses of these compounds likely rely on crystallographic software such as:

- SHELX/SHELXL : For small-molecule refinement and structure solution .

- WinGX : A suite integrating tools for crystallographic data processing .

- ORTEP-3 : For graphical representation of thermal ellipsoids and molecular geometry .

These tools ensure accurate determination of bond lengths, angles, and conformational features critical for structure-activity relationship (SAR) studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.